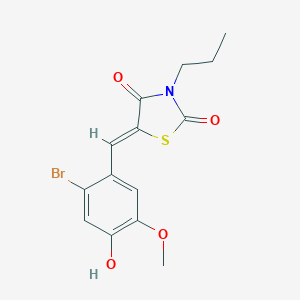amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide](/img/structure/B300957.png)
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a glycinamide backbone substituted with a 4-chlorobenzyl group, a 2-methoxy-5-methylphenyl group, and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the glycinamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-methoxy-5-methylphenyl group: This can be done through a nucleophilic substitution reaction using 2-methoxy-5-methylphenyl halide.
Addition of the phenylsulfonyl group: The final step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of a nitro group would yield an amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl and methoxy-methylphenyl groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(tosyl)glycinamide
Uniqueness
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the 4-chlorobenzyl group enhances its reactivity, while the methoxy and methyl groups provide steric and electronic effects that can influence its interactions with molecular targets.
属性
分子式 |
C23H23ClN2O4S |
|---|---|
分子量 |
459 g/mol |
IUPAC 名称 |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-9-11-19(24)12-10-18)31(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI 键 |
UGJLLISDGFKUQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)
![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300883.png)
![(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300884.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B300887.png)
![2-{[2-({3-Methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300889.png)




![3-Benzyl-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300896.png)
